Dehydro Palonosetron

Übersicht

Beschreibung

Palonosetron is an organic heterotricyclic compound that is an antiemetic used (as its hydrochloride salt) in combination with netupitant (under the trade name Akynzeo) to treat nausea and vomiting in patients undergoing cancer chemotherapy. It has a role as an antiemetic and a serotonergic antagonist. It is a delta-lactam, an organic heterotricyclic compound and an azabicycloalkane. It is a conjugate base of a palonosetron(1+).

Palonosetron (INN, trade name Aloxi) is an antagonist of 5-HT3 receptors that is indicated for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). It is the most effective of the 5-HT3 antagonists in controlling delayed CINV nausea and vomiting that appear more than 24 hours after the first dose of a course of chemotherapy and is the only drug of its class approved for this use by the U.S. Food and Drug Administration. As of 2008, it is the most recent 5-HT3 antagonist to enter clinical use.

Palonosetron is a Serotonin-3 Receptor Antagonist. The mechanism of action of palonosetron is as a Serotonin 3 Receptor Antagonist.

Palonosetron is a carbazole derivative and a selective serotonin receptor antagonist with antiemetic activity. Palonosetron competitively blocks the action of serotonin at 5-hydroxytryptamine type 3 (5-HT3) receptors located on vagal afferents in the chemoreceptor trigger zone (CTZ), resulting in suppression of chemotherapy-induced nausea and vomiting. The CTZ is located in the area postrema on the dorsal surface of the medulla oblongata at the caudal end of the fourth ventricle and outside the blood-brain barrier (BBB).

Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.

See also: Palonosetron Hydrochloride (has salt form); Netupitant; palonosetron (component of).

Wissenschaftliche Forschungsanwendungen

2−[(3S)−1−azabicyclo[2.2.2]octan−3−yl]−5,6−dihydro−4H−benzo[de]isoquinolin−1−one2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one2−[(3S)−1−azabicyclo[2.2.2]octan−3−yl]−5,6−dihydro−4H−benzo[de]isoquinolin−1−one

, mit Fokus auf sechs unterschiedliche Anwendungen:Prävention von Chemotherapie-induzierter Übelkeit und Erbrechen (CINV)

Palonosetron ist ein potenter und hochspezifischer 5-HT3-Rezeptor-Antagonist, der zur Prävention von akuter und verzögerter Übelkeit und Erbrechen im Zusammenhang mit Chemotherapie eingesetzt wird . Seine Wirksamkeit wurde bei Patienten gezeigt, die eine stark emetogene Chemotherapie erhalten, wie z. B. Cisplatin-basierte Behandlungen. Die starke Affinität des Wirkstoffs zu 5-HT3-Rezeptoren und die verlängerte Plasma-Eliminationshalbwertszeit tragen zu seiner Wirksamkeit über einen längeren Zeitraum bei, was es zu einer bevorzugten Wahl für die Prävention von CINV macht.

Management von postoperativer Übelkeit und Erbrechen (PONV)

Die Anwendung von Palonosetron erstreckt sich auch auf das Management von postoperativer Übelkeit und Erbrechen. Es ist zugelassen, um PONV bis zu 24 Stunden nach der Operation zu verhindern . Seine lang anhaltende Wirkung ist besonders vorteilhaft in chirurgischen Settings, in denen Patienten aufgrund von Anästhesie und anderen Medikamenten, die während der Operation eingesetzt werden, Übelkeit und Erbrechen verspüren können.

Pharmakokinetische Studien

Forschungen zur Pharmakokinetik von Palonosetron haben dosisproportionale Erhöhungen der pharmakokinetischen Parameter und eine lange Plasmahalbwertszeit im Bereich von 43,7 bis 128 Stunden gezeigt . Diese Studien sind entscheidend für die Festlegung geeigneter Dosierungsregime und das Verständnis des Stoffwechsels und der Ausscheidung des Arzneimittels.

Dosierungs-Studien

Palonosetron war Gegenstand von Dosierungs-Studien, um die niedrigste wirksame Dosis zu identifizieren, die maximale Wirksamkeit erzeugt . Diese Studien helfen bei der Optimierung der Dosierung, um die gewünschte therapeutische Wirkung zu erzielen und gleichzeitig potenzielle Nebenwirkungen zu minimieren.

Sicherheits- und Verträglichkeitsprüfungen

Klinische Studien haben sich auch auf die Sicherheit und Verträglichkeit von Palonosetron konzentriert und gezeigt, dass es gut verträglich ist, wobei kein dosisabhängiger Effekt für die Häufigkeit oder Intensität von Nebenwirkungen erkennbar ist . Dies macht Palonosetron zu einer sicheren Option für Patienten, die sich einer Chemotherapie und Operation unterziehen.

Kombinationstherapie-Forschung

Palonosetron wird in Kombination mit anderen Medikamenten, wie z. B. Netupitant, untersucht, um die Prophylaxe von Übelkeit nach Chemotherapie zu verbessern . Die Kombinationstherapien zielen darauf ab, eine synergistische Wirkung zu erzielen, die die Patientenergebnisse und die Lebensqualität während und nach der Krebsbehandlung verbessert.

Wirkmechanismus

Target of Action

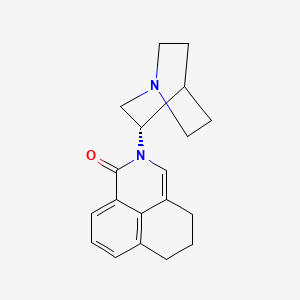

Dehydro Palonosetron, also known as 2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one or Palonosetron, primarily targets the serotonin 5-HT3 receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .

Mode of Action

this compound acts as a selective serotonin 5-HT3 receptor antagonist . Its antiemetic activity is brought about through the inhibition of 5-HT3 receptors . It binds to these receptors in a unique manner, exhibiting positive cooperativity and allosteric binding .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the serotonin (5-HT) system. By blocking the 5-HT3 receptors, this compound prevents serotonin from binding to these receptors, thereby inhibiting the initiation of the vomiting reflex triggered by emetogenic chemotherapy .

Pharmacokinetics

this compound exhibits a long plasma half-life, which contributes to its prolonged duration of action . The pharmacokinetics of this compound were best described by a three-compartment model, and lean body weight was the most significant covariate for all pharmacokinetic parameters . In a patient with lean body weight of 40 kg, typical clearance and central volume of distribution were 0.102 L/min and 6.98 L, respectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of nausea and vomiting. By inhibiting the 5-HT3 receptors, this compound prevents the initiation of the vomiting reflex, thereby controlling both acute and delayed chemotherapy-induced nausea and vomiting .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the emetogenicity of the chemotherapeutic agents, repeated chemotherapy cycles, and patient characteristics such as female gender, younger age, low alcohol consumption, and history of motion sickness are major risk factors for chemotherapy-induced nausea and vomiting . These factors can potentially influence the action and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Dehydro Palonosetron interacts with the 5-HT3 receptors, a type of serotonin receptor. It has a high affinity for these receptors and acts as an antagonist . This means that it binds to these receptors and inhibits their function. The interaction between this compound and the 5-HT3 receptors plays a crucial role in its effectiveness in preventing nausea and vomiting .

Cellular Effects

This compound exerts its effects on various types of cells, primarily those in the gastrointestinal tract and the central nervous system. By blocking the action of serotonin at the 5-HT3 receptors, this compound can prevent the activation of the vomiting reflex, which is often triggered during chemotherapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT3 receptors. It binds tightly in a conformation of minimum energy . This binding inhibits the function of these receptors, preventing the transmission of the signal that triggers the vomiting reflex .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a long-lasting effect. This is due to its strong binding affinity and slow dissociation rate from the 5-HT3 receptors . This allows this compound to provide a longer duration of action compared to other 5-HT3 antagonists .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit the Bezold-Jarisch reflex, a reflex associated with nausea and vomiting, in a dose-dependent manner

Metabolic Pathways

This compound is metabolized in the liver, primarily through the CYP2D6 pathway . It is worth noting that the two main metabolites, the N-oxide and a hydroxy derivative, have less than 1% of this compound’s antagonistic effect and are thus practically inactive .

Transport and Distribution

After administration, this compound is extensively distributed throughout the body . It is approximately 62% bound to plasma proteins . The distribution of this compound is likely influenced by its lipophilic nature, allowing it to cross cell membranes and distribute throughout tissues .

Eigenschaften

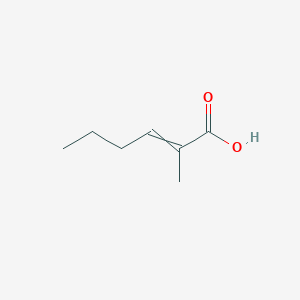

IUPAC Name |

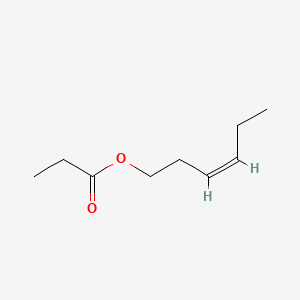

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBLNMUGSZIPR-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048342 | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Palonosetron is a selective serotonin 5-HT3 receptor antagonist. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Alternative mechanisms appear to be primarily responsible for delayed nausea and vomiting induced by emetogenic chemotherapy, since similar temporal relationships between between serotonin and emesis beyond the first day after a dose have not been established, and 5-HT3 receptor antagonists generally have not appeared to be effective alone in preventing or ameliorating delayed effects. It has been hypothesized that palonosetron's potency and long plasma half-life may contribute to its observed efficacy in preventing delayed nausea and vomiting caused by moderately emetogenic cancer chemotherapy. | |

| Record name | Palonosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

135729-61-2, 135729-56-5 | |

| Record name | Palonosetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Palonosetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D06587D6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of palonosetron?

A1: Palonosetron is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, , ] It exhibits a significantly higher binding affinity for this receptor compared to first-generation 5-HT3 receptor antagonists like ondansetron, granisetron, and dolasetron. [, ]

Q2: How does palonosetron's binding to the 5-HT3 receptor differ from other antagonists in its class?

A2: Unlike other 5-HT3 receptor antagonists like granisetron and ondansetron which exhibit competitive binding, palonosetron displays allosteric binding and positive cooperativity when interacting with the 5-HT3 receptor. [] This unique binding mode contributes to its distinct pharmacological profile.

Q3: What are the downstream effects of palonosetron binding to the 5-HT3 receptor?

A3: By antagonizing 5-HT3 receptors, palonosetron effectively blocks serotonin-mediated signaling. This inhibition has been shown to reduce the release of substance P, a neuropeptide involved in the transmission of nausea and vomiting signals. []

Q4: How is palonosetron absorbed and distributed in the body?

A5: Palonosetron exhibits high absolute bioavailability (97%) after oral administration. [] It has a large volume of distribution (483-679 L in cancer patients) and binds to plasma proteins to a low extent (62%). []

Q5: How is palonosetron metabolized and eliminated from the body?

A6: Palonosetron is primarily metabolized by cytochrome P450 2D6, resulting in two major, substantially inactive metabolites (M4 and M9). [] These metabolites, along with the parent drug, are mainly eliminated via the kidneys (85-93%). []

Q6: What is the half-life of palonosetron?

A7: Palonosetron has a long elimination half-life, ranging from 43.8 to 65.7 hours in cancer patients. [, ] This prolonged duration of action contributes to its clinical advantage over other 5-HT3 antagonists, particularly in managing delayed chemotherapy-induced nausea and vomiting. [, ]

Q7: Does food intake affect the pharmacokinetics of palonosetron?

A8: No, food intake has minimal impact on the overall systemic exposures and maximum plasma concentrations of palonosetron. [] This allows for flexible dosing regimens, independent of mealtimes.

Q8: Are there any known drug-drug interactions with palonosetron?

A8: This Q&A focuses on the scientific aspects of palonosetron, excluding information on drug side effects, interactions, or contraindications.

Q9: What types of in vitro studies have been conducted to evaluate palonosetron's mechanism of action?

A10: In vitro studies utilizing NG108-15 cells have demonstrated palonosetron's ability to inhibit serotonin enhancement of substance P-induced calcium release, suggesting its involvement in modulating NK-1/5-HT3 receptor cross-talk. []

Q10: What animal models have been used to assess palonosetron's efficacy in managing chemotherapy-induced nausea and vomiting?

A11: Rat models of cisplatin-induced emesis have been employed to investigate the efficacy of palonosetron in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting. [] Single neuronal recordings from nodose ganglia in these models revealed palonosetron's ability to inhibit cisplatin-induced enhancement of substance P responses. []

Q11: What are the main clinical applications of palonosetron?

A11: Palonosetron is primarily indicated for the prevention of:

- Acute and delayed nausea and vomiting associated with initial and repeat courses of moderately and highly emetogenic cancer chemotherapy in adults and pediatric patients. [, , ]

- Postoperative nausea and vomiting (PONV). [, , , , ]

Q12: How does palonosetron's efficacy compare to other 5-HT3 receptor antagonists in clinical trials?

A13: Several meta-analyses and randomized controlled trials have consistently demonstrated that palonosetron, both alone and in combination with dexamethasone, exhibits superior efficacy compared to first-generation 5-HT3 receptor antagonists in preventing acute and delayed chemotherapy-induced nausea and vomiting. [, ] Specifically, palonosetron demonstrated greater effectiveness in controlling delayed phases of CINV. []

Q13: Are there specific patient populations where palonosetron demonstrates greater efficacy?

A13: This Q&A focuses on the scientific aspects of palonosetron, excluding information on specific patient populations or treatment recommendations.

Q14: What is the most common route of administration for palonosetron?

A15: Palonosetron is commercially available in both intravenous (IV) and oral formulations. [, , ]

Q15: Have there been investigations into alternative routes of administration for palonosetron?

A16: Yes, research has explored the subcutaneous (SC) route for palonosetron administration. Studies demonstrated comparable bioavailability between SC and IV palonosetron, suggesting SC administration as a potentially viable alternative, especially for outpatient settings or with oral chemotherapy. [, ]

Q16: What are the stability characteristics of palonosetron under various conditions?

A16: While specific data on palonosetron's stability profile is not detailed in the provided research, the development of intravenous, oral, and subcutaneous formulations suggests its stability across various conditions suitable for pharmaceutical preparations.

Q17: What is the safety profile of palonosetron?

A17: This Q&A focuses on the scientific aspects of palonosetron, excluding information on drug side effects, interactions, or contraindications.

Q18: Are there any concerns regarding palonosetron's potential for QTc interval prolongation?

A19: While QTc prolongation is a known concern with some 5-HT3 receptor antagonists, clinical trials and research indicate that palonosetron, at its commonly used dose (0.075 mg), has minimal impact on QTc intervals during anesthesia. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)